1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further connected to a carbohydrazide moiety
Preparation Methods
The synthesis of 1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-keto ester.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate halomethyl pyrazole derivative.
Formation of the carbohydrazide moiety: This is accomplished by reacting the intermediate product with hydrazine hydrate under controlled conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but lacks the carbohydrazide moiety, which may result in different chemical and biological properties.
1-[(2-Fluorophenoxy)methyl]-N’-(1-methylethylidene)-1H-pyrazole-3-carbohydrazide: This derivative has an additional isopropylidene group, which may influence its reactivity and biological activity.
Fluorinated quinolines: These compounds share the fluorophenoxy group but have a different core structure, leading to distinct chemical behaviors and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-3-1-2-4-10(8)18-7-16-6-5-9(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQQYAKAVPHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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